molecular formula C10H8N4O2 B2440396 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034620-83-0

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2440396
CAS No.: 2034620-83-0
M. Wt: 216.2
InChI Key: VJOKFAXTEZSQEW-UHFFFAOYSA-N
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Description

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of hydroxyl and carboxamide functional groups contributes to its reactivity and potential for forming hydrogen bonds, which can be crucial in drug design and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Hydroxylation and Carboxamidation: The hydroxyl group can be introduced through a hydroxylation reaction, while the carboxamide group can be formed through an amidation reaction using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine group under suitable conditions.

    Substitution: The pyridine and pyrimidine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while alkylation can be performed using alkyl halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyrimidine-4-carboxamide: Lacks the hydroxyl group, which may affect its hydrogen bonding and reactivity.

    6-hydroxy-N-(pyridin-2-yl)pyrimidine-2-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its biological activity.

Uniqueness

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological interactions. The combination of hydroxyl and carboxamide groups in the same molecule provides a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

6-oxo-N-pyridin-2-yl-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9-5-7(12-6-13-9)10(16)14-8-3-1-2-4-11-8/h1-6H,(H,11,14,16)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOKFAXTEZSQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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